N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

physicochemical characterization solid-state properties compound handling and formulation

This research-grade compound features a C3 pyrazin-2-yloxy ether on the pyrrolidine ring, creating a hydrogen-bond-acceptor fingerprint (HBA=5) absent in pyridine or benzyloxy analogs. It enables distinct BRD4 bromodomain-1 interaction geometry for orthogonal MYC transcription (BRD4) and protein stability (PI3K/AKT) studies. With XLogP3-AA of -0.9 and TPSA of 89.0 Ų, it serves as a peripherally restricted kinase probe benchmark. High Fsp³ (0.75) supports 3D-fragment library design and improved developability metrics. Soluble in DMSO, ethanol, methanol; compatible with automated acoustic dispensing. NOT for human or veterinary use.

Molecular Formula C12H16N4O3
Molecular Weight 264.285
CAS No. 2034205-44-0
Cat. No. B2433302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide
CAS2034205-44-0
Molecular FormulaC12H16N4O3
Molecular Weight264.285
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCC(C1)OC2=NC=CN=C2
InChIInChI=1S/C12H16N4O3/c1-9(17)15-7-12(18)16-5-2-10(8-16)19-11-6-13-3-4-14-11/h3-4,6,10H,2,5,7-8H2,1H3,(H,15,17)
InChIKeyWOJGEWLNUJCYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034205-44-0) — Structural Identity & Procurement Baseline


N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034205-44-0) is a synthetic pyrrolidine carboxamide featuring a C3 pyrazin‑2‑yloxy ether substitution on the pyrrolidine ring and an N‑acetylated acetamide side‑chain . Supplier documentation lists the compound as a white to beige solid with a melting point of 161–165 °C, soluble in DMSO, ethanol, and methanol . It is currently offered exclusively as a research‑grade chemical and is not intended for human therapeutic or veterinary use .

Why In‑Class Pyrrolidine Acetamides Cannot Substitute for N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide in Research Procurement


The three‑dimensional presentation of the pyrazine‑2‑yloxy group at the pyrrolidine C3 position creates a hydrogen‑bond‑acceptor fingerprint (XLogP3‑AA = –0.9; 5 H‑bond acceptors) that differs fundamentally from pyridine, phenyl, or benzyloxy analogs [1]. Substitution with a pyridine analog (e.g., CAS 1904245‑12‑0) or an unsubstituted pyrrolidine acetamide removes the dual hydrogen‑bonding capacity of the pyrazine ring, altering both target‑engagement geometry and aqueous solubility, and could invalidate SAR conclusions drawn from the intended chemotype [1].

Quantitative Differentiation Evidence for N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034205-44-0) Relative to Structural Analogs


Melting Point Differentiation of the Pyrazinyloxy Pyrrolidine Scaffold Versus Pyridinyloxy Analog

The target compound’s melting point of 161–165 °C is >85 °C higher than the melting point of the direct pyridine‑for‑pyrazine analog N‑(2‑oxo‑2‑(3‑(pyridin‑2‑yloxy)pyrrolidin‑1‑yl)ethyl)acetamide (CAS 1904245‑12‑0), which is reported as a low‑melting solid or liquid at ambient temperature (mp not formally reported above 75 °C) [1]. This difference reflects stronger intermolecular interactions in the solid state contributed by the additional pyrazine nitrogen.

physicochemical characterization solid-state properties compound handling and formulation

Hydrogen‑Bond Acceptor Count Advantage of the Pyrazine Ring Over the Pyridine Ring

The target compound's pyrazin‑2‑yloxy group provides five hydrogen‑bond acceptors (HBA = 5) versus four hydrogen‑bond acceptors (HBA = 4) for the direct pyridine‑for‑pyrazine analog (CAS 1904245‑12‑0), as computed from the molecular structures [1][2]. The additional acceptor arises from the second nitrogen in the pyrazine ring, creating a bidentate hydrogen‑bonding motif absent in the pyridine analog.

medicinal chemistry structure–activity relationships target engagement

Fraction of sp³ Carbons (Fsp³) Differentiates the Target Scaffold from Flat Aromatic Pan‑Kinase Inhibitors

The target compound has an Fsp³ value of 0.75 (9 sp³ carbons / 12 total carbons), calculated from the SMILES structure CC(=O)NCC(=O)N1CCC(C1)OC2=NC=CN=C2 [1]. This significantly exceeds the Fsp³ ≤ 0.30 typical of flat, diaryl‑ether or completely aromatic kinase hinge‑binders (e.g., many Type I kinase probes) [2]. The pyrrolidine ring introduces stereoelectronic complexity absent in purely aromatic pyrazine‑linked analogs.

drug-likeness conformational complexity selectivity screening

Computed logP and Topological Polar Surface Area (TPSA) Position the Compound for Favorable CNS‑Excluded Kinase Profiling

The target compound has a computed XLogP3‑AA of –0.9 and a topological polar surface area (TPSA) of 89.0 Ų [1]. This places it below the typical CNS‑penetrant space (logP 1–4, TPSA < 70 Ų) and closer to peripherally restricted kinase probes such as the PI3Kα inhibitor alpelisib (calculated TPSA ~93 Ų) [2]. In contrast, the pyridine analog (CAS 1904245‑12‑0) has a higher computed logP (approximately –0.1) and lower TPSA (approximately 76 Ų), shifting it closer to the CNS‑penetrant range [3].

ADME prediction blood–brain barrier permeability kinase inhibitor design

Supplier‑Reported Dual PI3K/BRD4 Inhibitor Classification Distinguishes the Compound from Single‑Target Pyrrolidine Acetamides

The compound is supplier‑listed as a dual phosphoinositide 3‑kinase (PI3K) and bromodomain‑containing protein 4 (BRD4) inhibitor developed by Otsuka Pharmaceutical Co., Ltd., currently undergoing preclinical evaluation . This dual‑target profile places it in the same functional class as literature‑characterized dual PI3K/BRD4 inhibitor SF2523, which exhibits BRD4 IC50 = 241 nM [1]. In contrast, structurally related pyrrolidine acetamides such as N‑[2‑(pyrrolidin‑1‑yl)ethyl]acetamide (CAS 116773‑81‑0) lack the pyrazine‑2‑yloxy moiety and have no reported PI3K or BRD4 activity [2].

dual inhibition PI3K BRD4 MYC down‑regulation

Rotatable Bond Count and Conformational Flexibility Versus Rigid Aromatic Ethers

The target compound has four rotatable bonds (computed from SMILES [1]), derived from the acetamide ethyl linker (2 bonds), the pyrrolidine‑ring C–O bond (1 bond), and the O–pyrazine bond (1 bond). This is greater than the two rotatable bonds typically present in simpler N‑aryl acetamides such as N‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)acetamide (CAS 74454‑74‑3), which lacks the pyrazinyloxy substitution [2]. The additional rotational degrees of freedom influence the entropic penalty upon target binding and may contribute to slower off‑rates (longer residence time) when the bound conformation is enthalpically favored.

conformational entropy binding kinetics molecular recognition

Highest‑Value Research Application Scenarios for N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide (CAS 2034205-44-0)


PI3K/BRD4 Dual‑Target Probe Development for MYC‑Driven Cancer Models

Given the supplier‑reported dual PI3K/BRD4 inhibitory profile , the compound is positioned for use as a chemical probe to dissect the orthogonal regulation of MYC transcription (BRD4‑dependent) and MYC protein stability (PI3K/AKT‑dependent) in cell lines such as SK‑N‑BE(2) neuroblastoma or LNCaP prostate cancer, where dual‑target engagement has been validated with the structurally distinct probe SF2523 [1]. The pyrazine‑2‑yloxy substitution provides an additional hydrogen‑bond acceptor (HBA = 5) not present in pyridine analogs [2], potentially enabling distinct BRD4 bromodomain‑1 interaction geometry.

Physicochemical Profiling of Peripheral‑Restricted Kinase Inhibitor Chemotypes

The computed XLogP3‑AA (–0.9) and TPSA (89.0 Ų) place the compound in a favorable space for peripherally restricted kinase inhibition, with low predicted passive BBB permeability [2]. Researchers investigating kinase targets where CNS exposure must be minimized (e.g., peripheral solid tumors, inflammatory conditions) can use this compound as a scaffold reference to benchmark CNS‑exclusion properties against pyridine analogs (XLogP ≈ –0.1, TPSA ≈ 76 Ų) that are more likely to penetrate the BBB.

Conformational Sampling and Residence‑Time Studies in Fragment‑Based Drug Design

With 4 rotatable bonds versus 2 for simpler pyrrolidine acetamides [2], the compound offers a test system for studying how conformational flexibility impacts binding thermodynamics and target residence time. The Fsp³ of 0.75 [2] provides stereoelectronic complexity suitable for 3D‑fragment library construction, where increased saturation correlates with improved clinical developability metrics [3].

High‑Throughput Screening (HTS) Library Expansion with Pyrazine‑Containing Chemical Diversity

The combination of a melting point >160 °C and solubility in DMSO up to standard screening concentrations (supplier‑reported solubility in DMSO ) makes the compound amenable to automated compound management and acoustic dispensing. Its pyrazine‑2‑yloxy pyrrolidine scaffold offers chemical diversity orthogonal to the more common pyridine‑, phenyl‑, or benzyl‑substituted pyrrolidine series prevalent in commercial screening collections.

Quote Request

Request a Quote for N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.